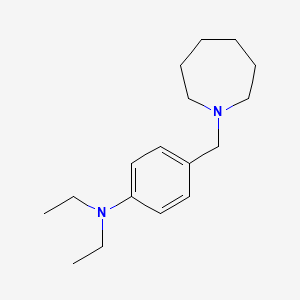

4-(1-azepanylmethyl)-N,N-diethylaniline

Description

4-(1-Azepanylmethyl)-N,N-diethylaniline is a tertiary amine derivative featuring a seven-membered azepane ring attached via a methylene linker to the para position of an N,N-diethylaniline core. This structural motif combines the electron-donating properties of the diethylamino group with the conformational flexibility of the azepane ring.

Properties

IUPAC Name |

4-(azepan-1-ylmethyl)-N,N-diethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-13-7-5-6-8-14-18/h9-12H,3-8,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJBKBOHFCEMOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CN2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Electronic and Reactivity Comparisons

- Electron-Donating Capacity: The N,N-diethylamino group in all analogs acts as an electron donor. The azepanylmethyl substituent may enhance steric bulk but retain donor capacity, similar to triazine derivatives with diethylamino groups . In contrast, sulfonamide (SI19) and azo (SI20) derivatives exhibit reduced basicity due to electron-withdrawing groups, affecting their reactivity in acid-catalyzed reactions .

Synthetic Flexibility :

- Triazine derivatives allow functionalization at the 4,6-positions, enabling modular design for optoelectronic materials . The azepanylmethyl group may limit such versatility but introduce conformational flexibility for metal coordination (e.g., Ni/Pt complexes in ) .

- N,N-Diethylaniline itself is ineffective in acyl transfer reactions (unlike N-methylimidazole), suggesting that the azepanylmethyl substituent might modulate reactivity in similar contexts .

Photophysical and Material Properties

- Fluorescence and Charge Transfer: Triazine derivatives (e.g., ) exhibit strong intramolecular charge transfer (ICT) due to planar π-systems, leading to high molar extinction coefficients (>10,000 L·mol⁻¹·cm⁻¹) . The azepanylmethyl group’s non-planar structure may reduce ICT efficiency but improve solubility in non-polar matrices . Pyrazoline derivatives (PPDPD) achieve solid-state fluorescence via C-H···F hydrogen bonding, a mechanism less likely in azepanylmethyl derivatives unless similar interactions are engineered .

- Photovoltaic Performance: N,N-Diethylaniline-based donors modified with selenophene or pyrrole-4,6-dione cores show power conversion efficiencies (PCE) up to 8–10% in solar cells . The azepanylmethyl group’s bulk may hinder π-π stacking but enhance open-circuit voltage (VOC) through dipole effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.